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molecular formula C13H13N3O2S B8672895 N-[4-(5-cyano-1H-pyrrol-2-yl)phenyl]ethanesulfonamide CAS No. 922506-15-8

N-[4-(5-cyano-1H-pyrrol-2-yl)phenyl]ethanesulfonamide

Cat. No. B8672895
M. Wt: 275.33 g/mol
InChI Key: VLUDBBFJPLCBJQ-UHFFFAOYSA-N
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Patent
US07291643B2

Procedure details

Tert-butyl-2-cyano-5-{4-{(ethylsulfonyl)amino]phenyl}-1H-pyrrole-1-carboxylate (2.3 g, 6.1 mmol) was dissolved in dimethylacetamide (60 mL) and heated to 170° C. for 30 minutes. The mixture was cooled and partitioned between water and ethyl acetate. The organic layers were dried over magnesium sulfate, and concentrated. The residue was purified by silica gel Flash Chromatography (hexane/ethyl acetate; 1:1) to afford the title compound (1.51 g, 90%).
Name
Tert-butyl-2-cyano-5-{4-{(ethylsulfonyl)amino]phenyl}-1H-pyrrole-1-carboxylate
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[C:12]([C:13]2[CH:18]=[CH:17][C:16]([NH:19][S:20]([CH2:23][CH3:24])(=[O:22])=[O:21])=[CH:15][CH:14]=2)=[CH:11][CH:10]=[C:9]1[C:25]#[N:26])=O)(C)(C)C>CC(N(C)C)=O>[C:25]([C:9]1[NH:8][C:12]([C:13]2[CH:14]=[CH:15][C:16]([NH:19][S:20]([CH2:23][CH3:24])(=[O:22])=[O:21])=[CH:17][CH:18]=2)=[CH:11][CH:10]=1)#[N:26]

Inputs

Step One
Name
Tert-butyl-2-cyano-5-{4-{(ethylsulfonyl)amino]phenyl}-1H-pyrrole-1-carboxylate
Quantity
2.3 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(=CC=C1C1=CC=C(C=C1)NS(=O)(=O)CC)C#N
Name
Quantity
60 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
partitioned between water and ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel Flash Chromatography (hexane/ethyl acetate; 1:1)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(N1)C1=CC=C(C=C1)NS(=O)(=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.51 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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